



M8891: A Technical Deep Dive into a Novel Methionine Aminopeptidase 2 Inhibitor

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Compound of Interest		
Compound Name:	M8891	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **M8891**, a potent, orally active, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). **M8891** represents a significant advancement in the development of anti-angiogenic and anti-tumoral therapies. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols associated with the characterization of **M8891**.

Core Concepts and Mechanism of Action

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[1][2][3] MetAP2, one of the two mammalian cytoplasmic MetAPs, has been identified as a key target for anti-angiogenic and anti-tumoral therapies.[1][2][3] Inhibition of MetAP2 disrupts endothelial cell proliferation and, consequently, angiogenesis, a process vital for tumor growth and metastasis. [4][5]

M8891 is a novel, small-molecule inhibitor that selectively and reversibly binds to MetAP2.[6][7] Unlike earlier irreversible inhibitors like fumagillin and its derivative TNP-470, M8891 offers a more favorable pharmacokinetic profile and avoids the off-target toxicities associated with reactive compounds.[7][8] The inhibition of MetAP2 by M8891 leads to the accumulation of unprocessed, N-terminally methionylated proteins. One such substrate, elongation factor 1-alpha 1 (EF1α), has been identified as a reliable pharmacodynamic biomarker for tracking M8891's target engagement in both preclinical and clinical settings.[3][6][8]



The anti-proliferative effects of **M8891** are, in part, mediated by the activation of the p53 tumor suppressor pathway.[3] This activation leads to an increase in p21, a cyclin-dependent kinase inhibitor, resulting in G1 cell cycle arrest and inhibition of cell proliferation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **M8891**, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of M8891

Parameter	Value	Species/Cell Line	Reference
MetAP2 IC50	54 nM	Human	[1][9]
MetAP2 Ki	4.33 nM	Human	[1][9]
MetAP1 IC50	>10 μM	Human	[1][2][9]
HUVEC Proliferation	20 nM	Human	[9]

Table 2: Preclinical Pharmacokinetic Properties of M8891

Parameter	Value	Species	Reference
Clearance (CL)	~0.03-0.4 L/h/kg	Mouse	[9]
Volume of Distribution (Vss)	~0.23-1.3 L/kg	Mouse	[9]
Oral Bioavailability (F)	~40-80%	Mouse	[9]

Table 3: Clinical Phase I Study Overview (NCT03138538)

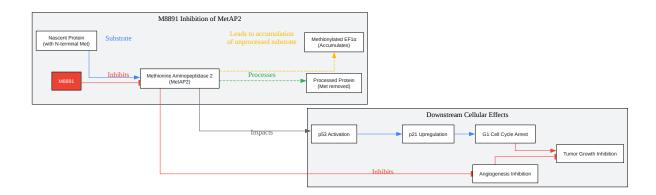


Parameter	Finding	Reference
Patient Population	Advanced solid tumors	[10][11]
Dosing Regimen	7-80 mg once daily (21-day cycles)	[10][11]
Dose-Limiting Toxicities (DLTs)	Platelet count decrease (at 60 and 80 mg)	[10]
Most Common Adverse Event	Platelet count decrease	[6][10][12]
Recommended Phase II Dose	35 mg once daily	[6][10]
Clinical Outcome	25.9% of patients had stable disease (42–123 days)	[6][12]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by **M8891** and a typical experimental workflow for its evaluation.

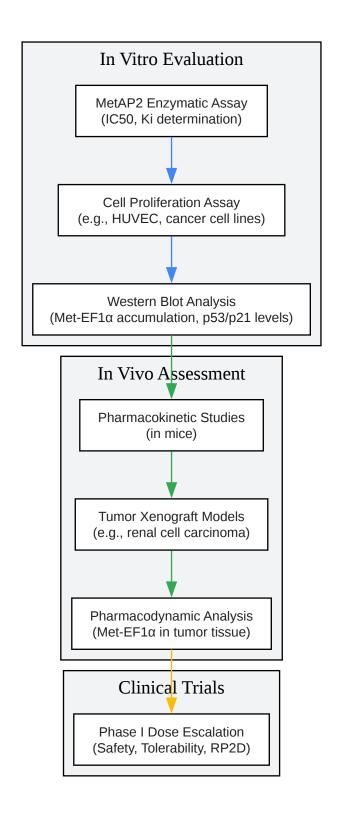




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Caption: **M8891** inhibits MetAP2, leading to downstream effects on p53 signaling and angiogenesis.





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Caption: A typical workflow for the preclinical and clinical evaluation of M8891.



Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **M8891**.

MetAP2 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of **M8891** against human MetAP2.

Materials:

- Recombinant human MetAP2 enzyme
- Synthetic peptide substrate (e.g., Met-Gly-Met)
- M8891 compound stock solution (in DMSO)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 100 μM CoCl2)
- Detection reagent (e.g., Aminopeptidase Activity Assay Kit)
- 384-well microplate

Procedure:

- Prepare serial dilutions of M8891 in assay buffer.
- Add a fixed concentration of recombinant MetAP2 to each well of the microplate.
- Add the M8891 dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the synthetic peptide substrate to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.



- Measure the fluorescence or absorbance using a plate reader.
- Calculate the percent inhibition for each M8891 concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
- Determine the Ki value using the Cheng-Prusoff equation, with the known Km of the substrate for MetAP2.

Endothelial Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **M8891** on human umbilical vein endothelial cells (HUVECs).

Materials:

- Cryopreserved HUVECs
- Endothelial cell growth medium (e.g., EGM-2)
- M8891 compound stock solution (in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom white plates

Procedure:

- Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of M8891 in the cell culture medium.
- Remove the existing medium from the cells and replace it with the medium containing the M8891 dilutions.
- Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.



- Equilibrate the plate and the cell viability reagent to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition of cell proliferation for each M8891 concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumoral efficacy of M8891 in a mouse xenograft model.

Materials:

- Female CD-1 nude mice (5-6 weeks old)
- Human cancer cell line (e.g., Caki-1 renal cell carcinoma)
- Matrigel
- M8891 formulation for oral gavage
- · Calipers for tumor measurement

Procedure:

- Subcutaneously inoculate 5 million Caki-1 cells mixed 1:1 with Matrigel into the right flank of each mouse.[3]
- Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
- Randomize the mice into treatment and vehicle control groups.



- Administer M8891 orally at specified doses (e.g., 20 mg/kg once daily) for a defined period (e.g., 14 days).[9]
- Measure tumor volumes and body weight twice weekly using calipers. Tumor volume is calculated using the formula (L x W²)/2.[3]
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Met-EF1α).
- Compare the tumor growth inhibition in the M8891-treated groups to the vehicle control group.

Conclusion

M8891 is a promising, orally bioavailable, and reversible MetAP2 inhibitor with demonstrated anti-angiogenic and anti-tumoral activity. Its selective mechanism of action and favorable safety profile, as observed in early clinical trials, position it as a valuable candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The identification of Met-EF1 α as a robust pharmacodynamic biomarker will be instrumental in guiding future clinical studies and optimizing treatment regimens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of targeted cancer therapies.

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